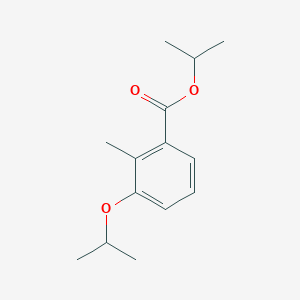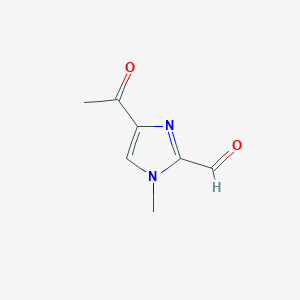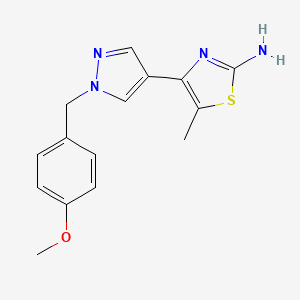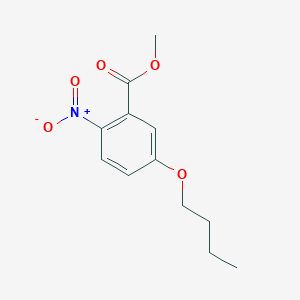![molecular formula C13H18N2O2 B8606530 [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid](/img/structure/B8606530.png)
[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. The presence of the piperazine ring and the phenylacetic acid moiety makes it a versatile molecule for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid typically involves the reaction of 4-methylpiperazine with a suitable phenylacetic acid derivative. One common method includes the use of acyl chloride intermediates. For instance, the 1-(phenyl)-1-H-pyrazole-4-carboxylic acid can be reacted with thionyl chloride (SOCl₂) using dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in the treatment of various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid involves its interaction with specific molecular targets in the body. The piperazine ring allows the compound to bind to receptors and enzymes, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential medicinal applications.
4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester: Another piperazine derivative with different functional groups and applications.
Uniqueness: [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. The presence of both the piperazine ring and the phenylacetic acid moiety provides a versatile scaffold for drug design, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2-[4-(4-methylpiperazin-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-4-2-11(3-5-12)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
InChIキー |
UQNVAKOELHOJFN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-imidazole](/img/structure/B8606451.png)
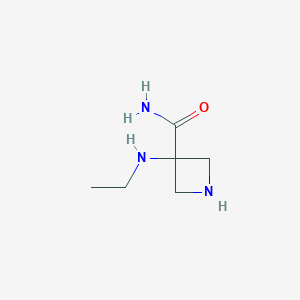
![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)
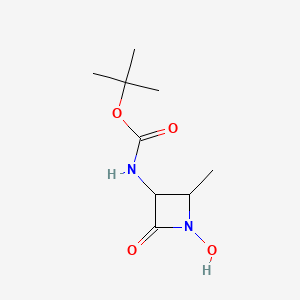
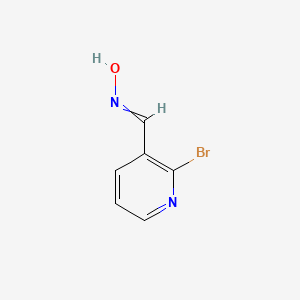
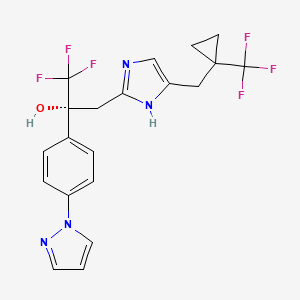
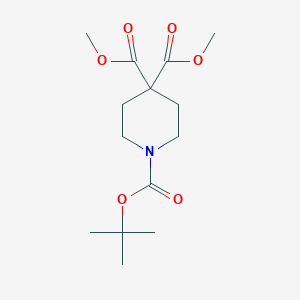
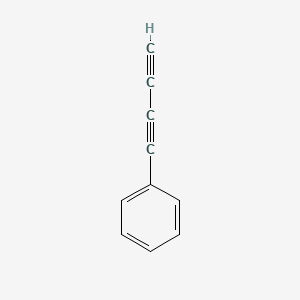
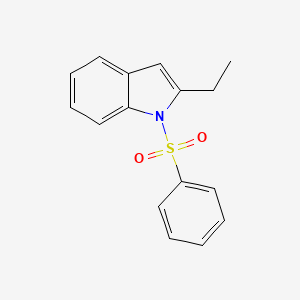
![N-[p-(iodomethylsulfonyl)-phenyl]acetamide](/img/structure/B8606515.png)
